molecular formula C13H22N2O4 B12596333 Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate CAS No. 647830-78-2

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate

Katalognummer: B12596333
CAS-Nummer: 647830-78-2
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: KQFMCHFGOCSHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, an ester functional group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where an amine reacts with ethyl cyanoacetate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-cyano-2-(hydroxyimino)acetate: Similar in structure but with a hydroxyimino group instead of an amino group.

    Ethyl cyanoacetate: A simpler compound with a cyano and ester group but lacking the amino functionality.

Uniqueness

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Eigenschaften

CAS-Nummer

647830-78-2

Molekularformel

C13H22N2O4

Molekulargewicht

270.32 g/mol

IUPAC-Name

ethyl 2-cyano-8-(methoxymethylamino)-8-oxooctanoate

InChI

InChI=1S/C13H22N2O4/c1-3-19-13(17)11(9-14)7-5-4-6-8-12(16)15-10-18-2/h11H,3-8,10H2,1-2H3,(H,15,16)

InChI-Schlüssel

KQFMCHFGOCSHBI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCCCCC(=O)NCOC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.